molecular formula C27H25ClN4O6S2 B2870455 Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-74-0

Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2870455
CAS No.: 887224-74-0
M. Wt: 601.09
InChI Key: WPGBWBVAZPKJGJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted with a 3-chlorophenyl group at position 3, a 4-oxo moiety at position 4, and a 4-(piperidin-1-ylsulfonyl)benzamido group at position 3. The chlorine atom and sulfonyl-piperidine moiety may contribute to electronic effects and target binding, making this compound a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O6S2/c1-2-38-27(35)23-21-16-39-25(22(21)26(34)32(30-23)19-8-6-7-18(28)15-19)29-24(33)17-9-11-20(12-10-17)40(36,37)31-13-4-3-5-14-31/h6-12,15-16H,2-5,13-14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGBWBVAZPKJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C27H25ClN4O6S2C_{27}H_{25}ClN_{4}O_{6}S_{2}, with a molecular weight of 601.1 g/mol. The structure includes various functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight601.1 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

Recent studies have indicated that compounds with similar structural features exhibit a variety of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The presence of the piperidine ring and sulfonamide moiety in this compound suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Compounds containing piperidine derivatives have been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. For instance, a study demonstrated that modifications to piperidine-containing compounds could lead to significant reductions in IL-1β release from LPS/ATP-stimulated macrophages . This suggests that this compound may possess similar anti-inflammatory properties.

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor activity against various cancer cell lines. For example, derivatives featuring the thieno[3,4-d]pyridazine scaffold have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. These studies suggest that the incorporation of specific substituents can enhance cytotoxicity and selectivity towards cancer cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve modulation of key signaling pathways related to inflammation and cell proliferation.

Study on Anti-inflammatory Effects

A recent study evaluated a series of piperidine derivatives for their ability to inhibit pyroptosis in human macrophages. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of IL-1β release at concentrations as low as 10 µM .

Antitumor Efficacy Evaluation

Research focusing on the antitumor properties of related compounds demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. For instance, modifications involving piperidine rings enhanced the lipophilicity and overall potency against MCF-7 cells . This suggests a potential therapeutic application for this compound in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Core Heterocycles

Compound A : Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Core Structure: Shares the thieno[3,4-d]pyridazine backbone.
  • Substituents: Position 3: 4-(Trifluoromethyl)phenyl (electron-withdrawing group) vs. 3-chlorophenyl in the target compound. Position 5: 3-Phenylpropanoylamino (flexible alkyl chain) vs. rigid 4-(piperidin-1-ylsulfonyl)benzamido.
  • Implications: The trifluoromethyl group enhances metabolic stability and electronegativity compared to chlorine. The benzamido sulfonyl group in the target compound may improve hydrogen bonding and solubility relative to the aliphatic propanoylamino group.
Compound B : Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
  • Core Structure: Pyrrolo[3,2-d]pyrimidine (6-membered ring) vs. thieno[3,4-d]pyridazine (fused thiophene-pyridazine).
  • Substituents: Position 2: Dipentylamino (highly lipophilic) vs. Position 3: 4-Chlorophenyl (para-substituted) vs. 3-chlorophenyl (meta-substituted).
  • Implications :
    • The pyrrolo-pyrimidine core may exhibit different aromaticity and ring strain, affecting binding to biological targets.
    • The meta-chloro substitution in the target compound could alter steric interactions compared to para-substituted analogs.

Sulfonyl/Sulfonamide Functional Groups

Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Core Structure : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one moiety.
  • Substituents :
    • Sulfonamide Group : Similar to the target compound’s piperidin-1-ylsulfonyl group but directly linked to an aromatic ring.
    • Fluorine Substituents : Introduce strong electron-withdrawing effects, contrasting with chlorine in the target compound.
  • Implications :
    • Sulfonamide/sulfonyl groups are critical for binding to enzymes (e.g., carbonic anhydrase) or receptors.
    • Fluorine’s electronegativity may enhance binding affinity but reduce solubility compared to chlorine.

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